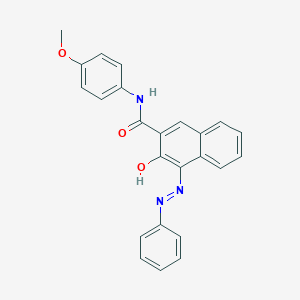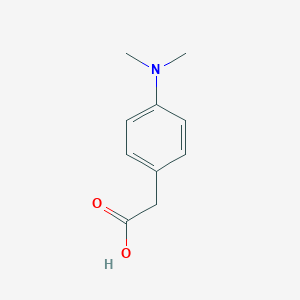
4-(二甲氨基)苯乙酸
描述
4-(Dimethylamino)phenylacetic acid, also known by its CAS number 17078-28-3, is an organic compound classified as a phenylacetic acid derivative . It has a molecular formula of C10H13NO2, an average mass of 179.216 Da, and a monoisotopic mass of 179.094635 Da .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)phenylacetic acid consists of a benzene ring attached to an acetic acid group and a dimethylamino group . The compound has three freely rotating bonds, one hydrogen bond donor, and three hydrogen bond acceptors .Physical And Chemical Properties Analysis
4-(Dimethylamino)phenylacetic acid is a solid with a density of 1.2±0.1 g/cm3 . It has a boiling point of 328.8±17.0 °C at 760 mmHg and a flash point of 152.7±20.9 °C . The compound has a molar refractivity of 51.7±0.3 cm3 and a molar volume of 154.9±3.0 cm3 . It has a polar surface area of 41 Å2 and a polarizability of 20.5±0.5 10-24 cm3 .科学研究应用
Aromatic Substitution Reactions
The phenylacetic acid moiety of 4-(Dimethylamino)phenylacetic acid provides an aromatic ring that can be further functionalized . This allows researchers to explore aromatic substitution reactions, which are fundamental in the synthesis of a wide range of chemical compounds .
Synthesis of Heterocyclic Compounds
4-(Dimethylamino)phenylacetic acid is used to investigate the synthesis of heterocyclic compounds . Heterocyclic compounds, which contain a ring structure with at least two different elements, are prevalent in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .
Development of Novel Organic Materials
This compound is also used in the development of novel organic materials . Organic materials have a wide range of applications, including in electronics, photonics, and energy storage .
Peptide Synthesis
4-(Dimethylamino)phenylacetic acid is used in peptide synthesis . Peptides have numerous applications in biology, medicine, and biotechnology, including as therapeutic agents, biological probes, and in protein structure analysis .
Monoamine Oxidase (MAO) Substrate
4-Dimethylaminophenethylamine (DMAPEA), a derivative of 4-(Dimethylamino)phenylacetic acid, was characterized as a monoamine oxidase (MAO) substrate . This has implications for research into neurological disorders, as MAO is involved in the metabolism of neurotransmitters .
Intelligent Polymer Systems
A new ‘intelligent’ polymer system was developed utilizing the binding and exchange of phenylboronic acid (PBA) with polyols and/or glucose . In this improved system, an amine component was incorporated into the polymer chain along with PBA, to enhance binding . This has potential applications in the development of smart materials, which can change their properties in response to environmental stimuli .
安全和危害
4-(Dimethylamino)phenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If eye irritation persists or skin irritation occurs, get medical advice/attention .
作用机制
Target of Action
The primary target of 4-(Dimethylamino)phenylacetic acid is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
4-(Dimethylamino)phenylacetic acid acts as a substrate for MAO-B . It undergoes oxidation by MAO-B in a linear manner, as a function of both time and enzyme concentration . This interaction leads to changes in the concentration of monoamine neurotransmitters, which can affect various neurological processes.
Biochemical Pathways
The compound’s interaction with MAO-B affects the metabolic pathways of monoamine neurotransmitters. The oxidation of 4-(Dimethylamino)phenylacetic acid by MAO-B can lead to changes in the levels of these neurotransmitters, potentially affecting mood, cognition, and other neurological functions .
Pharmacokinetics
Its interaction with mao-b suggests that it is likely metabolized in the brain, where mao-b is most active . The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of 4-(Dimethylamino)phenylacetic acid’s action are largely dependent on its interaction with MAO-B. By acting as a substrate for this enzyme, it can influence the metabolism of monoamine neurotransmitters, potentially leading to changes in neurological function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Dimethylamino)phenylacetic acid. For instance, the compound’s efficacy may be affected by the concentration of MAO-B in the brain, which can vary based on genetic factors and other environmental influences . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .
属性
IUPAC Name |
2-[4-(dimethylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHTOZUPICELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168941 | |
| Record name | 4-N,N-Dimethylaminophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17078-28-3 | |
| Record name | 4-N,N-Dimethylaminophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N,N-Dimethylaminophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?
A1: 4-(Dimethylamino)phenylacetic acid (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

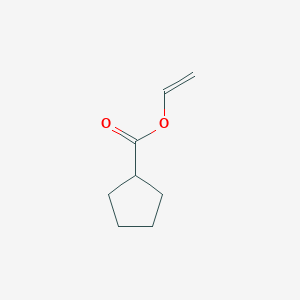
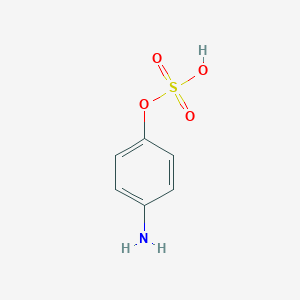

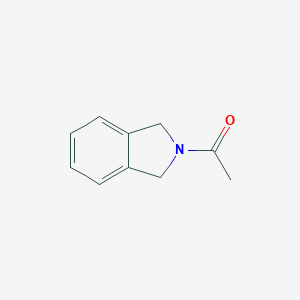

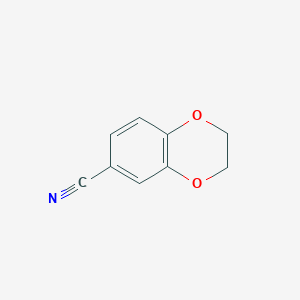
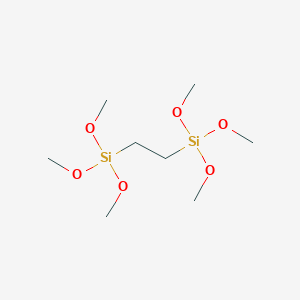
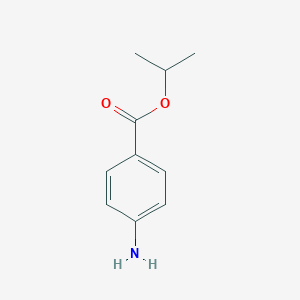

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)


